molecular formula C9H16O2 B13815656 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- CAS No. 40541-41-1

2(3H)-Furanone, dihydro-3-(3-methylbutyl)-

Cat. No.: B13815656
CAS No.: 40541-41-1
M. Wt: 156.22 g/mol
InChI Key: SGQTUZRWTKNTGV-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-3-(3-methylbutyl)-, also known as γ-decalactone, is a naturally occurring compound found in various fruits such as peaches, strawberries, and apricots. It is a lactone, a cyclic ester, and is known for its sweet, fruity aroma, making it a valuable component in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- can be achieved through several methods. One common approach involves the cyclization of hydroxy acids. For instance, the compound can be synthesized by the acid-catalyzed cyclization of 4-hydroxydecanoic acid. The reaction typically requires a strong acid such as sulfuric acid and is conducted under reflux conditions.

Industrial Production Methods

In industrial settings, the production of 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- often involves biotechnological processes. Microbial fermentation using specific strains of yeast or bacteria can convert fatty acids or their derivatives into the desired lactone. This method is favored due to its efficiency and the ability to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3-(3-methylbutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding diol.

    Substitution: Various substituted lactones or open-chain derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

2(3H)-Furanone, dihydro-3-(3-methylbutyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role in plant metabolism and its effects on insect behavior.

    Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- exerts its effects is primarily through its interaction with olfactory receptors, leading to the perception of its characteristic fruity aroma. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and exhibiting antimicrobial activity by disrupting microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    γ-Nonalactone: Another lactone with a similar structure but a different chain length, known for its coconut-like aroma.

    δ-Decalactone: A lactone with a similar fruity aroma but a different ring size.

    γ-Undecalactone: Similar in structure but with a longer carbon chain, known for its peach-like aroma.

Uniqueness

2(3H)-Furanone, dihydro-3-(3-methylbutyl)- is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, which contribute to its distinctive aroma profile. Its presence in various fruits and its effectiveness in low concentrations make it particularly valuable in the flavor and fragrance industry.

Properties

CAS No.

40541-41-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-(3-methylbutyl)oxolan-2-one

InChI

InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-11-9(8)10/h7-8H,3-6H2,1-2H3

InChI Key

SGQTUZRWTKNTGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1CCOC1=O

Origin of Product

United States

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